REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(OC(=O)C)(=O)C.[CH3:19][C:20]([CH3:22])=O>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[C:20](=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])([CH3:22])[CH3:19] |f:4.5.6|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
159.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
108.9 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 1000 ml round bottom flask
|
Type
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TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with water (4×250 ml)
|
Type
|
EXTRACTION
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Details
|
The combined aqueous layer was extracted with benzene (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
After removing benzene in vacuo
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled twice
|
Type
|
DISTILLATION
|
Details
|
(Vigreux distilling column--10")
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.8 g | |
YIELD: PERCENTYIELD | 44.7% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |